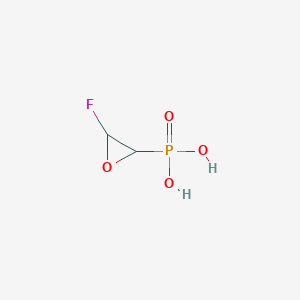

(3-Fluorooxiran-2-yl)phosphonic acid

Description

(3-Fluorooxiran-2-yl)phosphonic acid is an organophosphorus compound characterized by a strained epoxide (oxirane) ring substituted with a fluorine atom at the 3-position and a phosphonic acid (-PO(OH)₂) group at the 2-position. The combination of the electron-withdrawing fluorine, the reactive epoxide ring, and the phosphonic acid moiety confers unique chemical and biological properties.

Properties

CAS No. |

116339-64-1 |

|---|---|

Molecular Formula |

C2H4FO4P |

Molecular Weight |

142.02 g/mol |

IUPAC Name |

(3-fluorooxiran-2-yl)phosphonic acid |

InChI |

InChI=1S/C2H4FO4P/c3-1-2(7-1)8(4,5)6/h1-2H,(H2,4,5,6) |

InChI Key |

JKKCQIJGQAHGDD-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(O1)P(=O)(O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxiran-2-yl)phosphonic acid typically involves the reaction of epoxides with phosphonic acid derivatives. One common method is the reaction of 3-fluorooxirane with phosphorous acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods: Industrial production of (3-Fluorooxiran-2-yl)phosphonic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorooxiran-2-yl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atom or the oxirane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce a variety of substituted phosphonic acids.

Scientific Research Applications

(3-Fluorooxiran-2-yl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Fluorooxiran-2-yl)phosphonic acid exerts its effects involves interactions with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates.

Comparison with Similar Compounds

Structural Analogues with Epoxide Rings

Compounds sharing the epoxide core but differing in substituents provide insights into the role of fluorine and phosphonic acid groups:

Impact of Fluorine: The fluorine atom in (3-Fluorooxiran-2-yl)phosphonic acid increases the electrophilicity of the epoxide ring, enhancing its susceptibility to nucleophilic attack compared to non-fluorinated analogues. This property is critical in designing prodrugs or covalent enzyme inhibitors .

Fluorinated Phosphonic Acid Derivatives

Fluorine substitution in phosphonic acids alters electronic properties and bioavailability:

Role of Phosphonic Acid : The phosphonic acid group in (3-Fluorooxiran-2-yl)phosphonic acid enhances water solubility and metal-binding capacity compared to esterified derivatives. This makes it more suitable for applications requiring aqueous stability, such as enzyme inhibition or corrosion resistance .

Hydroxy-Substituted Phosphonic Acids

Compounds with hydroxyl groups highlight the interplay between steric effects and reactivity:

Epoxide vs. Hydroxyl Reactivity : The epoxide ring in (3-Fluorooxiran-2-yl)phosphonic acid introduces ring strain, making it more reactive toward nucleophiles (e.g., thiols or amines) than hydroxyl-containing analogues. This reactivity is exploitable in covalent drug design .

Chemical Reactivity

- Epoxide Ring Opening: The fluorine atom polarizes the epoxide, facilitating nucleophilic attack at the 2-position. This reaction is faster than in non-fluorinated epoxides, enabling selective derivatization .

- Phosphonic Acid Chelation : The -PO(OH)₂ group binds divalent metal ions (e.g., Ca²⁺, Mg²⁺), a property shared with hydroxyphosphonic acids but enhanced by fluorine’s electron-withdrawing effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.